molecular formula C18H17ClF3N3O3 B2971456 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 2034530-08-8

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Cat. No.: B2971456
CAS No.: 2034530-08-8
M. Wt: 415.8
InChI Key: XSZDZHQETCZURF-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Attachment of the Pyrimidine Moiety: The 5-chloropyrimidine group is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with 5-chloropyrimidine under basic conditions.

    Introduction of the Trifluoromethylphenoxy Group: The final step involves the reaction of the intermediate with 3-(trifluoromethyl)phenol in the presence of a suitable coupling agent, such as a carbodiimide, to form the desired product.

Industrial production methods for this compound would involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific functional groups targeted during the reaction.

Scientific Research Applications

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can be compared with other similar compounds, such as:

    1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound shares a similar pyrimidine and piperidine structure but differs in the substituents attached to the core structure.

    1-(4-{4-[5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl}piperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone: This compound also features a piperidine ring but includes different heterocyclic groups, leading to distinct properties and applications.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O3/c19-13-8-23-17(24-9-13)28-15-5-2-6-25(10-15)16(26)11-27-14-4-1-3-12(7-14)18(20,21)22/h1,3-4,7-9,15H,2,5-6,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZDZHQETCZURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=CC(=C2)C(F)(F)F)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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